1-(Oxan-4-yl)pyrrolidin-3-ol
Description
1-(Oxan-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and an oxan-4-yl (tetrahydropyran-4-yl) group at the 1-position. Its molecular formula is C₉H₁₇NO₂ (molecular weight: 171.24 g/mol). The oxan-4-yl group introduces a six-membered ether ring, conferring unique steric and electronic properties.
The compound’s dual functionality (hydroxyl and ether groups) likely enhances its solubility in polar solvents compared to purely alkyl-substituted analogs. Potential applications include pharmaceutical intermediates or ligands in catalysis, though further research is needed to confirm these uses.
Properties
CAS No. |
1342346-30-8 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(oxan-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-1-4-10(7-9)8-2-5-12-6-3-8/h8-9,11H,1-7H2 |
InChI Key |
NQVHSJHFOOOAKJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)C2CCOCC2 |
Canonical SMILES |
C1CN(CC1O)C2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- 1-(2-Phenylethyl)pyrrolidin-3-ol derivatives (e.g., compounds 1a and 1b from antiviral studies) .
- 1-(2-Aminoethyl)pyrrolidin-3-ol (CAS: 857637-07-1) .
Table 1: Comparative Properties of Pyrrolidin-3-ol Derivatives
Physical and Chemical Properties
- Polarity and Solubility: The aminoethyl derivative exhibits high polarity due to its primary amine group, favoring solubility in aqueous media . The phenylethyl derivatives are more lipophilic, making them suitable for membrane penetration in biological systems . this compound likely has intermediate polarity, balancing ether hydrophilicity and pyrrolidine hydrophobicity.
- Boiling Points: The aminoethyl analog’s boiling point (245°C) reflects strong intermolecular hydrogen bonding . The phenylethyl derivatives’ larger aromatic substituents likely elevate boiling points (>300°C) due to increased van der Waals interactions. The oxan-4-yl compound’s boiling point is estimated to be ~250–270°C, influenced by its cyclic ether structure.
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